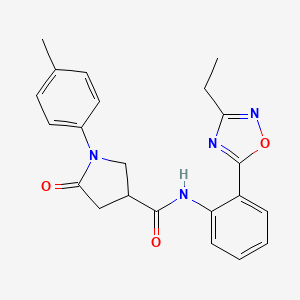![molecular formula C24H26N2O4S B7708343 N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7708343.png)
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide, also known as ESI-09, is a small molecule inhibitor that has been shown to selectively inhibit the activity of RAC1, a member of the Rho family of small GTPases. RAC1 plays a critical role in a variety of cellular processes, including cell migration, proliferation, and differentiation. As such, ESI-09 has been the subject of considerable scientific research, with a focus on its potential applications in the treatment of various diseases.
Mecanismo De Acción
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide works by selectively inhibiting the activity of RAC1, a member of the Rho family of small GTPases. RAC1 plays a critical role in a variety of cellular processes, including cell migration, proliferation, and differentiation. By inhibiting the activity of RAC1, this compound is able to disrupt these cellular processes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, as well as anti-inflammatory effects. Additionally, this compound has been shown to be well-tolerated in animal models, with no significant toxic effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide has a number of advantages for use in lab experiments. For example, it is a small molecule inhibitor that is relatively easy to synthesize and purify. Additionally, this compound has been shown to be well-tolerated in animal models, making it a potentially useful tool for in vivo studies.
However, there are also limitations to the use of this compound in lab experiments. For example, it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, this compound is highly specific for RAC1, which may limit its usefulness in certain experimental contexts.
Direcciones Futuras
There are a number of potential future directions for research on N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide. For example, further studies could be conducted to better understand its mechanism of action and potential side effects. Additionally, this compound could be tested in a variety of disease models to determine its potential efficacy in the treatment of various diseases. Finally, further studies could be conducted to identify potential analogs of this compound with improved pharmacokinetic properties and/or increased selectivity for RAC1.
Métodos De Síntesis
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process has been described in detail in a number of scientific publications, including a paper by Kozlov et al. (2014), which provides a detailed protocol for the synthesis of this compound.
Aplicaciones Científicas De Investigación
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide has been the subject of numerous scientific studies, with a focus on its potential applications in the treatment of various diseases. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[2-methoxy-5-[(2-methyl-6-propan-2-ylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-16(2)20-12-8-9-17(3)23(20)26-31(28,29)19-13-14-22(30-4)21(15-19)25-24(27)18-10-6-5-7-11-18/h5-16,26H,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWWMQDAWXRHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
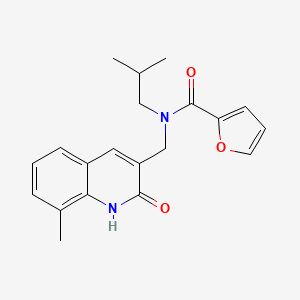
![N-cyclohexyl-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7708277.png)

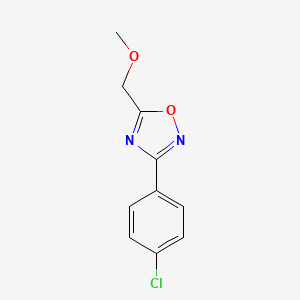
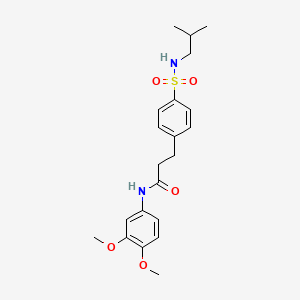
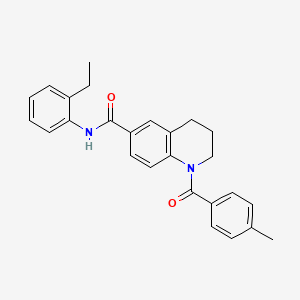
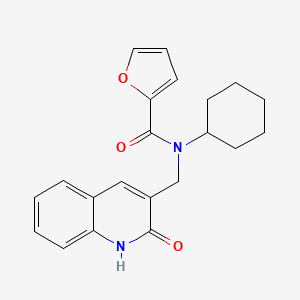

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708317.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708320.png)
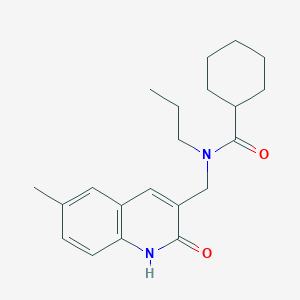
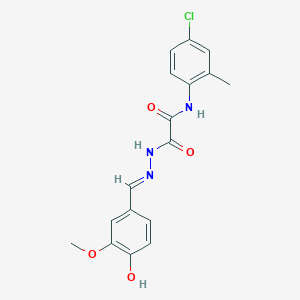
![N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708339.png)
